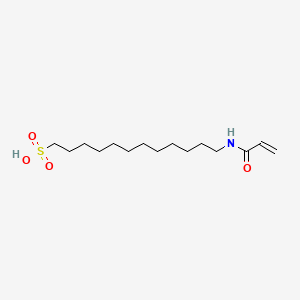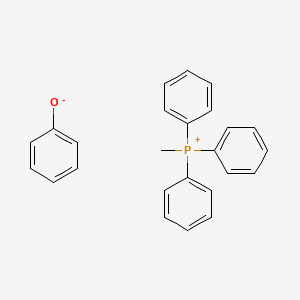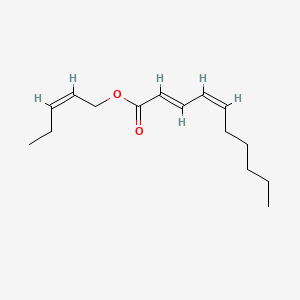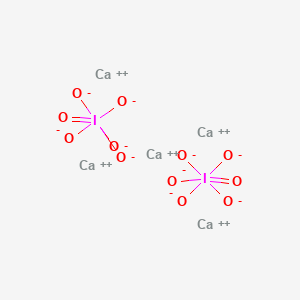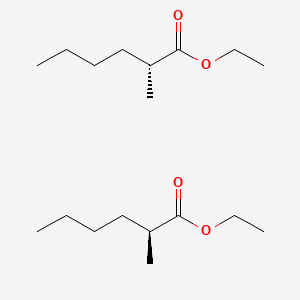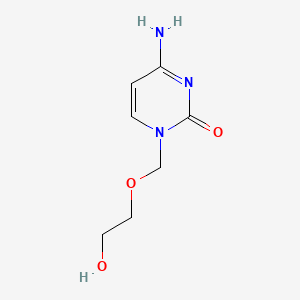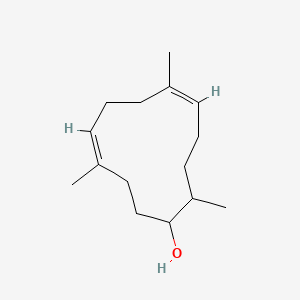
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol is an organic compound with the molecular formula C15H26O. It is a cyclododecadienol, which means it contains a twelve-membered ring with two double bonds and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyl-5,9-cyclododecadien-1-ol typically involves the cyclization of linear precursors followed by functional group modifications.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often use metal catalysts to facilitate the cyclization and functionalization steps, ensuring higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated cyclododecanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 2,6,10-Trimethyl-5,9-cyclododecadien-1-one.
Reduction: Formation of 2,6,10-Trimethylcyclododecane.
Substitution: Formation of 2,6,10-Trimethyl-5,9-cyclododecadien-1-chloride or bromide.
Applications De Recherche Scientifique
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethyl-5,9-cyclododecadien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In biological systems, it may interact with enzymes and receptors, modulating their activities and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethyl-5,9-undecadienal: Similar structure but with an aldehyde group instead of a hydroxyl group.
Cyclododeca-5,9-dien-1-ol, 2-methyl-: Similar ring structure but with different substituents.
Uniqueness
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of its biological activities .
Propriétés
Numéro CAS |
85866-12-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(4Z,8Z)-4,8,12-trimethylcyclododeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h7-8,14-16H,4-6,9-11H2,1-3H3/b12-8-,13-7- |
Clé InChI |
MLYZWHCGBPQVKA-SVGXSMIJSA-N |
SMILES isomérique |
CC1CC/C=C(\CC/C=C(\CCC1O)/C)/C |
SMILES canonique |
CC1CCC=C(CCC=C(CCC1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


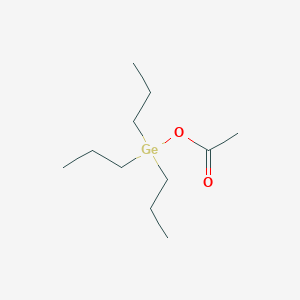
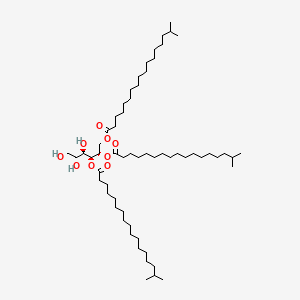

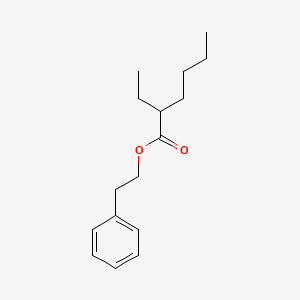

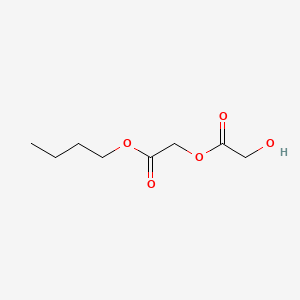
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
